[1-(Methylamino)cycloheptyl]methanol
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Overview
Description
[1-(Methylamino)cycloheptyl]methanol: is a chemical compound with the molecular formula C9H19NO . It features a seven-membered cycloheptyl ring with a methylamino group and a methanol group attached. This compound is notable for its unique structure, which includes a secondary amine and a primary alcohol functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylamino)cycloheptyl]methanol typically involves the reaction of cycloheptanone with methylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cycloheptanone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the reductive amination step.
Purification: Employing distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methylamino)cycloheptyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Methylamino)cycloheptyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It serves as a precursor for the development of potential therapeutic agents.
Industry:
Chemical Manufacturing: The compound is employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which [1-(Methylamino)cycloheptyl]methanol exerts its effects involves interactions with specific molecular targets. The compound’s primary alcohol group can participate in hydrogen bonding, while the secondary amine group can engage in nucleophilic interactions. These interactions influence various biochemical pathways and molecular targets, contributing to its overall activity .
Comparison with Similar Compounds
Cycloheptanemethanol: Similar structure but lacks the methylamino group.
Cycloheptylamine: Contains the cycloheptyl ring and amine group but lacks the methanol group.
Uniqueness:
Functional Groups: The presence of both a secondary amine and a primary alcohol in [1-(Methylamino)cycloheptyl]methanol makes it unique compared to its analogs.
Reactivity: The combination of these functional groups allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
[1-(methylamino)cycloheptyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10-9(8-11)6-4-2-3-5-7-9/h10-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIOBHTLMHAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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